3-[(2,5-dichlorophenoxy)methyl]-4-ethyl-5-[(4-methylbenzyl)sulfanyl]-4H-1,2,4-triazole
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Overview
Description
2,5-Dichlorophenyl ({4-ethyl-5-[(4-methylbenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}methyl) ether is a complex organic compound that belongs to the class of triazole derivatives This compound is characterized by the presence of a dichlorophenyl group, an ethyl group, a methylbenzylsulfanyl group, and a triazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-dichlorophenyl ({4-ethyl-5-[(4-methylbenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}methyl) ether typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones under acidic or basic conditions.
Introduction of the Sulfanyl Group: The sulfanyl group is introduced via a nucleophilic substitution reaction, where a suitable thiol reacts with a halogenated precursor.
Attachment of the Dichlorophenyl Group: The dichlorophenyl group is attached through a coupling reaction, often using palladium-catalyzed cross-coupling techniques such as Suzuki or Heck reactions.
Final Assembly: The final compound is assembled by linking the triazole ring with the dichlorophenyl group and the sulfanyl group through appropriate condensation or substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the triazole ring or the dichlorophenyl group, potentially altering the electronic properties of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles such as amines or thiols.
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Reduced triazole derivatives, dechlorinated phenyl derivatives.
Substitution Products: Halogenated or nucleophile-substituted derivatives.
Scientific Research Applications
2,5-Dichlorophenyl ({4-ethyl-5-[(4-methylbenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}methyl) ether has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules, particularly in the development of new materials and catalysts.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activity.
Industry: Utilized in the development of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 2,5-dichlorophenyl ({4-ethyl-5-[(4-methylbenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}methyl) ether involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes, receptors, or other proteins involved in biological processes.
Pathways: It can modulate signaling pathways, leading to changes in cellular functions and responses.
Comparison with Similar Compounds
Similar Compounds
- **2,5-Dichlorophenyl ({4-ethyl-5-[(4-methylbenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}methyl) ketone
- **2,5-Dichlorophenyl ({4-ethyl-5-[(4-methylbenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}methyl) amine
Uniqueness
Compared to similar compounds, 2,5-dichlorophenyl ({4-ethyl-5-[(4-methylbenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}methyl) ether is unique due to its ether linkage, which can influence its chemical reactivity and biological activity. The presence of the dichlorophenyl group also imparts distinct electronic properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C19H19Cl2N3OS |
---|---|
Molecular Weight |
408.3 g/mol |
IUPAC Name |
3-[(2,5-dichlorophenoxy)methyl]-4-ethyl-5-[(4-methylphenyl)methylsulfanyl]-1,2,4-triazole |
InChI |
InChI=1S/C19H19Cl2N3OS/c1-3-24-18(11-25-17-10-15(20)8-9-16(17)21)22-23-19(24)26-12-14-6-4-13(2)5-7-14/h4-10H,3,11-12H2,1-2H3 |
InChI Key |
XSTOLBJADAMMBS-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=NN=C1SCC2=CC=C(C=C2)C)COC3=C(C=CC(=C3)Cl)Cl |
Origin of Product |
United States |
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